AN2718

Description

Overview of Benzoxaborole Class in Medicinal Chemistry

Benzoxaboroles are a class of organic compounds containing a boron-heterocyclic ring system. This scaffold has become increasingly important in medicinal chemistry over the last decade due to its unique properties. tandfonline.comnih.gov The structure combines features of boronic acids and cyclic boronic esters, with the boron atom's strong Lewis acidity and the presence of a hydroxyl group being key to its chemical behavior. tandfonline.com This allows benzoxaboroles to form stable, reversible covalent bonds with biological targets, a mechanism that distinguishes them from many other therapeutic agents.

The chemical versatility and ease of preparation of benzoxaboroles have led to the discovery of new classes of agents with a broad spectrum of applications, including:

Antifungal agents tandfonline.comnih.gov

Antibacterial agents tandfonline.comnih.gov

Antiviral agents tandfonline.comnih.gov

Antiprotozoal agents tandfonline.comnih.gov

Anti-inflammatory agents tandfonline.comnih.gov

The stability of the benzoxaborole ring, particularly the intracyclic boron-oxygen bond, combined with enhanced water solubility compared to some other boron compounds, makes this scaffold highly attractive for pharmaceutical development. tandfonline.com Two benzoxaborole derivatives, tavaborole for onychomycosis and crisaborole for atopic dermatitis, are already in clinical use, validating the therapeutic potential of this chemical class. tandfonline.comnih.gov

Table 1: Approved Benzoxaborole Drugs

| Drug Name | Trade Name | Therapeutic Use |

| Tavaborole | Kerydin | Onychomycosis (fungal nail infection) nih.gov |

| Crisaborole | Eucrisa | Atopic Dermatitis tandfonline.comnih.gov |

Historical Context of Boron-Containing Compounds in Drug Discovery

Boron has a long, albeit intermittent, history in medicine. nih.gov Simple boron compounds like borax and boric acid were used for antiseptic purposes in the past. However, for many years, boron was largely overlooked in drug design, partly because very few natural organic compounds contain boron, leaving medicinal chemists with few templates. nih.govmdpi.com

A significant turning point that revitalized interest in boron-based pharmaceuticals was the U.S. Food and Drug Administration (FDA) approval of bortezomib (Velcade®) in 2003 for treating multiple myeloma. nih.govresearchgate.net Bortezomib, a boronic acid-containing compound, demonstrated that organoboron compounds could be effective and selective therapeutic agents, thereby stimulating a surge in boron-focused drug discovery. nih.gov

The benzoxaborole scaffold itself was first synthesized by Torssell in 1957. nih.govresearchgate.net For nearly half a century, its applications were primarily in organic synthesis and molecular recognition. nih.govsciengine.com The trajectory of benzoxaboroles in medicinal chemistry shifted dramatically in 2006 when tavaborole (then known as AN2690), a 5-fluoro substituted benzoxaborole, was discovered to have potent antifungal activity. nih.gov This discovery highlighted the potential of the benzoxaborole class and led to extensive research into its derivatives for various therapeutic applications. nih.gov

Table 2: Timeline of Key Developments in Boron Medicinal Chemistry

| Year | Development | Significance |

| 1957 | First synthesis of the benzoxaborole scaffold by Torssell. nih.govresearchgate.net | Established the fundamental chemical structure. |

| 2003 | FDA approval of Bortezomib (a boronic acid). nih.govresearchgate.net | Reignited interest in boron-containing compounds for drug development. |

| 2006 | Discovery of potent antifungal activity in Tavaborole (a benzoxaborole). nih.gov | Sparked widespread investigation of the benzoxaborole class as therapeutic agents. |

| 2014 | FDA approval of Tavaborole. nih.gov | First approved benzoxaborole drug, validating its therapeutic potential. |

| 2016 | FDA approval of Crisaborole. nih.gov | Second approved benzoxaborole, expanding its application to inflammatory diseases. |

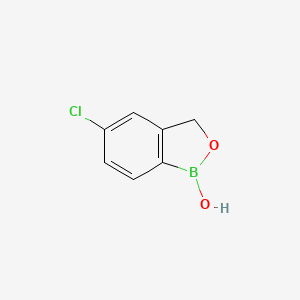

Significance of 5-chlorobenzo[c]tandfonline.comnih.govoxaborol-1(3H)-ol in Contemporary Research

5-chlorobenzo[c] tandfonline.comnih.govoxaborol-1(3H)-ol represents a specific and significant area of contemporary research within the broader benzoxaborole class. The substitution at the 5-position of the benzoxaborole ring is a critical determinant of biological activity. The well-studied analogue, 5-fluorobenzoxaborole (tavaborole or AN2690), demonstrated that this position is key to its potent antifungal properties, which are achieved by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. researchgate.netacs.org

Research has extended to other substitutions at this position, including the 5-chloro derivative. The 5-chlorobenzoxaborole analogue has been noted for its own antifungal properties and has completed Phase I clinical trials, indicating its potential as a therapeutic agent. researchgate.net The investigation into specific crystalline forms of 5-chlorobenzo[c] tandfonline.comnih.govoxaborol-1(3H)-ol, as detailed in patent literature, further underscores its importance in drug development, where physical stability and formulation are crucial. google.com This focus on the 5-chloro variant highlights a strategic approach in medicinal chemistry, where subtle atomic substitutions on a privileged scaffold are explored to optimize efficacy and drug-like properties.

Propriétés

IUPAC Name |

5-chloro-1-hydroxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAFTPZYFJFEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169889 | |

| Record name | AN-2718 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174672-06-1 | |

| Record name | AN-2718 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174672061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AN-2718 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AN-2718 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AN-2718 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810U6C2DGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Chlorobenzo C 1 2 Oxaborol 1 3h Ol

Established Synthetic Routes for Benzoxaboroles

Synthesis from 2-formylphenylboronic acid derivatives

A primary and versatile method for the synthesis of benzoxaboroles, including 5-chlorobenzo[c]oxaborol-1(3H)-ol, proceeds through the cyclization of 2-formylphenylboronic acid derivatives. This intramolecular condensation reaction is a key step in forming the characteristic heterocyclic ring structure of benzoxaboroles. The process typically involves the dehydration of the 2-formylphenylboronic acid, which can be facilitated by the use of a Dean-Stark apparatus in a solvent such as toluene.

The synthesis of the required 2-formylphenylboronic acid precursor can be achieved through various routes. One common approach involves the ortho-metalation of a protected benzaldehyde, followed by reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis. For instance, starting from a protected 2-bromobenzaldehyde, a Grignard reagent can be formed and then reacted with triisopropyl borate, followed by deprotection and hydrolysis to yield the 2-formylphenylboronic acid. The choice of protecting group for the aldehyde is crucial to prevent unwanted side reactions.

Flow Chemistry Approaches in Benzoxaborole Synthesis

The application of flow chemistry has provided a modern and efficient alternative for the synthesis of benzoxaboroles. This technology offers enhanced control over reaction parameters, leading to improved yields and purity, as well as increased safety and scalability. A multi-step synthesis of benzoxaboroles has been successfully adapted to a continuous flow process.

Derivatization Strategies for 5-chlorobenzo[c]oxaborol-1(3H)-ol and Analogues

Introduction of Amino and Nitro Substituents

The functionalization of the benzoxaborole scaffold, including the 5-chloro analogue, often involves the introduction of amino and nitro groups to modulate the electronic and biological properties of the molecule. Nitration of the aromatic ring is a common first step. The position of nitration is directed by the existing substituents. For example, nitration of a benzoxaborole can yield a mixture of regioisomers, which can then be separated.

The subsequent reduction of the nitro group to an amine is a key transformation that opens up a wide range of further derivatization possibilities. This reduction can be achieved using various standard reducing agents, such as catalytic hydrogenation with palladium on carbon or reduction with tin(II) chloride. The resulting aminobenzoxaboroles are versatile intermediates for the synthesis of a diverse library of compounds.

Amide, Guanidine, Sulfonamide, Carbamate, and Urea Derivative Synthesis

The amino-substituted benzoxaboroles serve as valuable precursors for the synthesis of a variety of derivatives. These functionalizations are typically carried out to explore structure-activity relationships and to optimize the properties of the lead compound.

| Derivative Type | Synthetic Precursor | Reagent |

| Amide | Aminobenzoxaborole | Carboxylic acid, acid chloride, or anhydride |

| Guanidine | Aminobenzoxaborole | Guanylating agent |

| Sulfonamide | Aminobenzoxaborole | Sulfonyl chloride |

| Carbamate | Aminobenzoxaborole | Chloroformate |

| Urea | Aminobenzoxaborole | Isocyanate |

The synthesis of these derivatives generally involves standard coupling reactions. For example, amide derivatives can be prepared by reacting the aminobenzoxaborole with an appropriate carboxylic acid in the presence of a coupling agent. Similarly, sulfonamides are formed by the reaction with a sulfonyl chloride, often in the presence of a base. The synthesis of ureas can be achieved by reacting the amine with an isocyanate. These derivatization strategies allow for the systematic modification of the benzoxaborole structure to fine-tune its biological activity.

Solid-Form Characterization and Polymorphism

The solid-state properties of 5-chlorobenzo[c]oxaborol-1(3H)-ol are crucial for its development as a pharmaceutical agent. A detailed solid-form screening can identify and characterize different crystalline forms, or polymorphs, of the compound. Each polymorph can exhibit unique physicochemical properties, including solubility, stability, and melting point, which can impact the drug's performance.

A comprehensive solid-form characterization study would typically involve a variety of analytical techniques. X-ray powder diffraction (XRPD) is a primary method used to identify different crystalline forms based on their unique diffraction patterns. Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide information on the thermal behavior and stability of the different forms. Spectroscopic methods, including infrared (IR) and Raman spectroscopy, can also be used to distinguish between polymorphs.

For 5-chlorobenzo[c]oxaborol-1(3H)-ol, a particular crystalline form might be identified as the most thermodynamically stable and therefore the preferred form for development. This is determined through a combination of experimental screening and thermodynamic calculations. The crystal structure of the desired polymorph can be determined by single-crystal X-ray diffraction, which provides detailed information about the molecular packing and intermolecular interactions within the crystal lattice.

Crystalline Forms and Unit Cell Parameters

Detailed crystallographic studies specifically for 5-chlorobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol are not readily found in current scientific publications. However, the crystal structure of the closely related compound, 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, has been determined and can provide valuable insights into the likely solid-state arrangement of its chloro-analogue.

For 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, single-crystal X-ray diffraction analysis revealed a triclinic crystal system with the space group P1. nih.gov The planar molecules form centrosymmetric dimers through strong O—H⋯O hydrogen bonds. nih.gov These dimers are further organized into layers by weaker intermolecular C—H⋯O and C—H⋯F hydrogen bonds. nih.gov It is plausible that 5-chlorobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol would adopt a similar crystalline packing, forming hydrogen-bonded dimers. The substitution of fluorine with chlorine would likely lead to differences in the unit cell parameters due to the larger atomic radius of chlorine.

Below is a table summarizing the crystallographic data for 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, which can serve as a predictive model for the 5-chloro derivative.

| Crystal Data and Structure Refinement | 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol nih.gov |

| Empirical formula | C₇H₆BFO₂ |

| Formula weight | 151.93 |

| Temperature (K) | 100 |

| Wavelength (Å) | 1.5418 |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 3.8799 (3) |

| b (Å) | 6.3077 (5) |

| c (Å) | 14.0735 (12) |

| α (°) | 98.068 (7) |

| β (°) | 91.564 (7) |

| γ (°) | 100.473 (7) |

| Volume (ų) | 334.84 (5) |

| Z | 2 |

Implications for Stability and Formulation

The crystalline form of an active pharmaceutical ingredient is a critical determinant of its stability, solubility, and bioavailability, thereby influencing its formulation. For benzoxaboroles, their chemical stability and high hydrolytic resistance of the boron-carbon bond are notable features.

The formation of stable crystalline structures, as seen in the 5-fluoro analogue, is crucial for the development of a viable pharmaceutical product. nih.gov A well-defined crystal lattice minimizes the free energy of the solid, which in turn can reduce its hygroscopicity and protect it from degradation pathways that may be more prevalent in an amorphous state. The hydrogen bonding network observed in the crystal structure of the 5-fluoro derivative contributes significantly to its stability. nih.gov

In the context of formulation, understanding the polymorphic landscape of 5-chlorobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol would be essential. Different polymorphs can exhibit distinct physicochemical properties. While no specific studies on the polymorphism of the 5-chloro derivative are available, the general principles suggest that controlling the crystallization process to consistently produce the most stable polymorph is a key aspect of pharmaceutical manufacturing. This ensures batch-to-batch consistency and predictable performance of the final dosage form. The stability of any crystalline form would need to be rigorously tested under various stress conditions, such as heat, humidity, and light, to establish its shelf-life and appropriate storage conditions.

Biological Activity and Mechanisms of Action of 5 Chlorobenzo C 1 2 Oxaborol 1 3h Ol and Its Derivatives

Antifungal Mechanisms of 5-chlorobenzo[c]nih.govnih.govoxaborol-1(3H)-ol and its Derivatives

The antifungal properties of 5-chlorobenzo[c] nih.govnih.govoxaborol-1(3H)-ol and related benzoxaborole compounds stem from a highly specific and potent mechanism of action that targets a crucial enzyme in fungal protein synthesis. This unique mechanism provides a foundation for its broad-spectrum activity against various fungal pathogens.

Oxaborole tRNA Trapping (OBORT) Mechanism

The primary mode of action for this class of compounds is the Oxaborole tRNA Trapping (OBORT) mechanism. nih.govnih.gov Benzoxaboroles are distinguished by a boron atom within their heterocyclic ring structure, which acts as a Lewis acid, possessing an empty p-orbital. nih.gov This feature allows the boron atom to form a reversible, covalent tetrahedral complex with nucleophiles like hydroxyl groups. nih.gov

The OBORT mechanism specifically targets the editing site of the leucyl-tRNA synthetase (LeuRS) enzyme. nih.govnih.gov Within this site, the boron atom of the oxaborole molecule forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose sugar on the terminal adenosine of tRNALeu (the transfer RNA for the amino acid leucine). nih.govnih.govresearchgate.net This adduct effectively "traps" the tRNA molecule in the editing site, locking the enzyme in a non-productive conformation and preventing its catalytic turnover. nih.govresearchgate.netnih.gov

Inhibition of Fungal Protein Synthesis

By trapping tRNALeu in the editing site of LeuRS, 5-chlorobenzo[c] nih.govnih.govoxaborol-1(3H)-ol and its derivatives effectively halt the enzyme's function. nih.govresearchgate.net LeuRS is essential for protein synthesis, as it catalyzes the attachment of leucine to its corresponding tRNA molecule, a critical step in translating the genetic code. nih.govscispace.com The inhibition of LeuRS prevents the formation of leucyl-tRNALeu, thereby depleting the pool of this essential building block for protein production. nih.gov This cessation of protein synthesis ultimately leads to the inhibition of fungal growth and cell death. mdpi.com

Specificity Against Fungal Leucyl-tRNA Synthetase

The effectiveness of benzoxaboroles as antifungal agents relies on their ability to selectively target the fungal LeuRS enzyme without significantly affecting the human counterpart. This specificity is achievable due to structural differences between the aminoacyl-tRNA synthetases (AARSs) found in prokaryotes and eukaryotes. scispace.comresearchgate.net

Crystal structure analyses of the LeuRS editing domains from the fungal pathogen Candida albicans and humans have revealed subtle but significant differences. nih.gov For instance, eukaryotic cytosolic LeuRS editing domains contain an additional helix that closes over the active site, which is absent in bacterial versions. nih.gov While the interactions between the benzoxaborole-tRNA adduct and the fungal LeuRS are similar to those in bacterial enzymes, these structural distinctions, particularly in the peripheral regions of the enzyme, can be exploited to design compounds with enhanced fungal specificity and a lower affinity for the human enzyme. nih.govresearchgate.net

Activity against Dermatophytes (e.g., T. rubrum, T. mentagrophytes)

Benzoxaboroles have demonstrated significant activity against dermatophytes, the fungi responsible for common infections of the skin, hair, and nails. Trichophyton rubrum and Trichophyton mentagrophytes are among the most frequently isolated dermatophytes in clinical settings. nih.govnih.gov The mechanism of inhibiting LeuRS is effective against these organisms. One well-studied benzoxaborole, tavaborole (AN2690), was specifically developed for the treatment of onychomycosis, a nail infection commonly caused by T. rubrum. nih.govresearchgate.net The potent in vitro activity of various antifungal agents against these dermatophytes underscores the viability of targeting fundamental cellular processes like protein synthesis. nih.govnih.gov

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Benzoxaborole (Tavaborole) | T. rubrum | 0.25 - 2.0 | researchgate.net |

| Benzoxaborole (Tavaborole) | T. mentagrophytes | 0.5 - 2.0 | researchgate.net |

| Terbinafine | T. rubrum | 0.003 - 0.03 | nih.gov |

| Itraconazole | T. rubrum | 0.03 - 0.25 | nih.gov |

| Voriconazole | T. mentagrophytes spp. | 0.032 - 0.38 | nih.gov |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a drug that inhibits the visible growth of a microorganism. Data is compiled from multiple sources for comparative purposes.

Activity against Yeasts (e.g., C. albicans)

The OBORT mechanism is also effective against pathogenic yeasts like Candida albicans, a common cause of opportunistic fungal infections. nih.govnih.gov Studies have confirmed that benzoxaboroles inhibit the cytoplasmic LeuRS of Saccharomyces cerevisiae (a model yeast organism) and C. albicans by forming the characteristic tRNA adduct in the enzyme's editing site. nih.govnih.gov The demonstrated in vitro activity of these compounds against Candida species highlights their broad-spectrum potential. nih.govscielo.br

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Benzoxaborole (AN2690) | C. albicans | 0.06 - 0.5 | researchgate.net |

| Fluconazole | C. albicans | 0.25 - 2.0 | mdpi.com |

| Nystatin | C. albicans | 1.0 - 4.0 | nih.gov |

| Ketoconazole | C. albicans | 0.015 - 1.0 | nih.gov |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a drug that inhibits the visible growth of a microorganism. Data is compiled from multiple sources for comparative purposes.

In vivo Antifungal Efficacy

The potent in vitro activity of LeuRS inhibitors translates to effectiveness in in vivo models of fungal infection. nih.govmdpi.com The OBORT mechanism, originally developed to target fungal LeuRS, has proven to be effective in animal models. nih.gov For instance, studies using mouse models of systemic candidiasis have shown that treatment with antifungal agents can significantly reduce the fungal burden in organs and improve survival rates. mdpi.comnih.gov A novel triazole compound, for example, effectively protected mice from a systemic C. albicans infection at doses as low as 0.5 mg/kg. mdpi.com The success of these compounds in animal infection models demonstrates their potential for therapeutic applications in treating invasive and superficial fungal infections. nih.govasm.org

Antiviral InvestigationsNo investigations into the antiviral properties of 5-chlorobenzo[c]oxaborol-1(3H)-ol were found in the public domain.

Impact on Viral Replication in Cell Culture:There is no data on the impact of 5-chlorobenzo[c]oxaborol-1(3H)-ol on viral replication in cell culture systems.

Therefore, the requested article with detailed research findings and data tables for "5-chlorobenzo[c]oxaborol-1(3H)-ol" cannot be generated at this time due to the absence of primary research on the subject.

Anticancer Research

Publicly available scientific literature and research data did not yield specific information regarding the anticancer activities of 5-chlorobenzo[c] drugbank.comdrugbank.comoxaborol-1(3H)-ol. While the broader class of 1,2,4-triazole-containing compounds has been investigated for anticancer properties, specific studies on this benzoxaborole are not presently documented in the search results. nih.gov

There is no specific information available from the search results detailing the proposed mechanisms of anticancer activity for 5-chlorobenzo[c] drugbank.comdrugbank.comoxaborol-1(3H)-ol.

No studies were identified in the search results that specifically investigate the differentiation-inducing properties of 5-chlorobenzo[c] drugbank.comdrugbank.comoxaborol-1(3H)-ol in leukemia cells. Research into agents that induce differentiation in acute myeloid leukemia (AML) has identified various compounds, such as 1,5-dihydrobenzo[e] drugbank.comnih.govoxazepin-2(3H)-ones, but does not mention benzoxaboroles in this context. nih.gov The induction of differentiation in leukemia cells by chemotherapeutic agents like marcellomycin and 6-thioguanine is a known therapeutic strategy, but links to the specific compound are absent from the available literature. nih.gov

Other Reported Biological Activities

Specific studies on the antioxidant properties of 5-chlorobenzo[c] drugbank.comdrugbank.comoxaborol-1(3H)-ol are not available in the provided search results. For reference, a well-studied antioxidant, Chlorogenic Acid , exerts its effects by neutralizing reactive oxygen species and modulating cellular signaling pathways involved in oxidative stress. nih.gov However, no comparable data exists for 5-chlorobenzo[c] drugbank.comdrugbank.comoxaborol-1(3H)-ol. Research into other heterocyclic compounds, such as thiazole derivatives, has shown antioxidant potential, but these are structurally distinct from benzoxaboroles. nih.govpensoft.netpensoft.net

While direct research on 5-chlorobenzo[c] drugbank.comdrugbank.comoxaborol-1(3H)-ol is limited, the anti-inflammatory effects of the benzoxaborole class of compounds are documented, most notably through the derivative Crisaborole . drugbank.comdermnetnz.orgpfizerpro.com Crisaborole is a non-steroidal agent approved for the treatment of mild to moderate atopic dermatitis. drugbank.compatsnap.com Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune and keratinocyte cells that regulates inflammatory cytokine production. drugbank.comdermnetnz.orgpatsnap.comtaylorandfrancis.com

The proposed anti-inflammatory mechanism of Crisaborole is as follows:

Inhibition of the PDE4 enzyme leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). drugbank.comdermnetnz.orgpfizerpro.com

Elevated cAMP levels are thought to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, which are key drivers in inflammatory skin conditions. drugbank.compfizerpro.compatsnap.com

A related compound, 5-aminobenzo[c] drugbank.comdrugbank.comoxaborol-1(3H)-ol, has been noted for its potential use as an anti-inflammatory agent, suggesting that this property may be shared among derivatives in this class. chemicalbook.com

Table 1: Anti-inflammatory Mechanism of the Benzoxaborole Derivative Crisaborole

| Target Enzyme | Mechanism | Resulting Cellular Effect | Therapeutic Outcome |

|---|

There is no specific information in the search results regarding the analgesic activities of 5-chlorobenzo[c] drugbank.comdrugbank.comoxaborol-1(3H)-ol or its direct derivatives. Studies on other chlorinated heterocyclic compounds, such as 5-chloro-2(3H)-benzoxazolone derivatives, have shown anti-inflammatory and analgesic activities in animal models. researchgate.net For instance, certain derivatives of this different class of compounds demonstrated anti-nociceptive activity in hot-plate and tail-flick tests. researchgate.net However, due to structural differences, these findings cannot be directly extrapolated to 5-chlorobenzo[c] drugbank.comdrugbank.comoxaborol-1(3H)-ol.

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Key Structural Features for Biological Activity

The biological activity of the benzoxaborole class, including 5-chlorobenzo[c] nih.govnih.govoxaborol-1(3H)-ol, is intrinsically linked to its unique heterocyclic structure. Several key features are consistently identified as critical for its function:

The Benzoxaborole Core and the Boron Atom: The defining feature is the oxaborole ring fused to a benzene ring. The boron atom is a Lewis acid, meaning it is an electron pair acceptor. acs.orgnih.gov This electrophilic nature is enhanced by the strain of the five-membered ring, making benzoxaboroles stronger Lewis acids than their corresponding acyclic arylboronic acids. acs.orgresearchgate.net This property is central to their mechanism of action, allowing the boron atom to form stable, reversible covalent bonds with nucleophilic groups (like hydroxyls) in the active sites of target enzymes. nih.govnih.gov

The Boron-Hydroxyl Group (-B-OH): The free hydroxyl group attached to the boron atom is essential for the compound's interactions with biological targets. It is directly involved in forming adducts with enzymes or their substrates. acs.org

Substitutions on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly modulate the compound's activity, selectivity, and pharmacokinetic properties. The chlorine atom at the 5-position of 5-chlorobenzo[c] nih.govnih.govoxaborol-1(3H)-ol influences the molecule's electronic properties and lipophilicity, which can affect target binding and cell permeability. SAR studies on various benzoxaboroles have demonstrated that substitutions at different positions are critical for specific activities. For instance, modifications at the C6 and C7 positions have been crucial in developing antitrypanosomal and antimalarial agents, respectively. nih.govnih.gov Similarly, a cyano-phenoxy group at the 5-position has been shown to confer potent anti-inflammatory activity. elsevierpure.com

Molecular Docking and Computational Studies

Computational methods are indispensable tools for visualizing and predicting how benzoxaboroles interact with their biological targets at the molecular level. nih.govnih.gov These studies provide critical insights that guide the design of more effective and selective analogues.

A primary and well-studied target for antimicrobial benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. nih.govnih.gov Molecular modeling and X-ray crystallography have elucidated a unique mechanism of inhibition:

The benzoxaborole enters the editing site of the LeuRS enzyme.

The Lewis acidic boron atom interacts with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of the transfer RNA (tRNA).

A stable, covalent spiro adduct is formed, effectively "trapping" the tRNA in the editing site. nih.govmdpi.comtandfonline.com This prevents the catalytic cycle of the enzyme, halting protein synthesis. tandfonline.com

Computational docking studies have also been used to model the interaction of benzoxaboroles with other targets, such as HCV NS3/4A protease, where interactions with key active site residues like His57 and Lys136 were predicted. nih.gov

A major challenge in drug design is achieving selectivity for the target pathogen's enzyme over its human counterpart. Computational studies play a crucial role in predicting and designing for this selectivity. For LeuRS inhibitors, the goal is to selectively inhibit the microbial enzyme without affecting human cytoplasmic or mitochondrial LeuRS.

It has been shown that substitutions on the benzoxaborole scaffold can create steric hindrance that prevents the inhibitor from binding to the human enzyme while still allowing it to fit into the microbial enzyme's active site. mdpi.com For example, the development of 3-aminomethyl-4-halogen benzoxaboroles led to compounds with high selectivity for the Mycobacterium tuberculosis LeuRS over the human enzymes. acs.org Computational simulations of ligand binding and free energy calculations help rationalize and predict the selectivity of different analogues against various enzyme subtypes. nih.gov

Design and Synthesis of Analogues for SAR Exploration

To systematically investigate SAR, chemists design and synthesize libraries of analogues where specific parts of the 5-chlorobenzo[c] nih.govnih.govoxaborol-1(3H)-ol molecule are varied. nih.govacs.orgnih.gov This process typically involves multi-step synthetic pathways, often starting from substituted 2-bromobenzaldehydes or similar precursors. nih.gov

Modifications can be made at any position on the benzoxaborole ring to probe their effect on activity. For instance, different functional groups can be introduced at the C3, C4, C5, C6, or C7 positions. nih.govnih.gov Studies have explored series of 6-aryloxy, nih.gov 6-(benzoylamino), nih.gov and 7-propanamide benzoxaboroles acs.org to optimize their respective biological activities. The resulting data on how these structural changes affect potency (often measured as IC₅₀ or Kᵢ values) are compiled to build a comprehensive SAR model.

| Compound Analogue Class | Substitution Position | Key Modification | Target/Activity | Observed SAR Trend | Reference |

|---|---|---|---|---|---|

| Phenoxy Benzoxaboroles | 5 | 4-Cyanophenoxy group | Anti-inflammatory (PDE4) | Potent activity observed, leading to the development of Crisaborole. | elsevierpure.com |

| Aryloxy Benzoxaboroles | 6 | Various aryloxy groups | β-lactamase Inhibition | Inhibited AmpC P99 and CMY-2 with Kᵢ values in the low nanomolar range. | nih.gov |

| Propanamide Benzoxaboroles | 7 | Propanamide with biphenyl group | Anticancer (Ovarian) | Biphenyl group and H-bond acceptors were critical for potent (nanomolar) activity. | acs.org |

| Aminomethyl Benzoxaboroles | 3 | Aminomethyl group | Antibacterial (M. tuberculosis LeuRS) | Addition of this group improved antibacterial activity. | researchgate.net |

| Halogenated Benzoxaboroles | 4 | Chlorine atom | Antibacterial (M. tuberculosis LeuRS) | Combined with a 3-aminomethyl group, conferred high potency and selectivity. | acs.org |

Structure-Tissue Exposure/Selectivity–Activity Relationship (STAR) Concepts

Advanced drug optimization requires looking beyond SAR to consider the Structure-Tissue Exposure/Selectivity–Activity Relationship (STAR), also referred to as STR. nih.govnih.gov This concept acknowledges that the ultimate biological effect of a drug is determined not only by its potency at the target (SAR) but also by its ability to reach the target tissue in sufficient concentrations while avoiding non-target tissues where it might cause toxicity. nih.govmdpi.com

The core principles of STAR are:

Plasma concentration of a drug is not always a reliable predictor of its concentration in the target tissue or organ. nih.govnih.gov

Minor structural modifications to a molecule, which may not significantly alter its intrinsic potency, can drastically change its tissue distribution and selectivity. nih.govresearchgate.net

Optimizing for tissue selectivity can be the key to balancing clinical efficacy and safety. A compound with lower intrinsic potency but higher target tissue exposure may ultimately be more effective and safer than a highly potent compound that distributes unfavorably.

Therefore, the drug design and optimization process for a compound like 5-chlorobenzo[c] nih.govnih.govoxaborol-1(3H)-ol should ideally balance both SAR and STAR. By considering how structural changes affect not just binding affinity but also tissue pharmacokinetics, researchers can better select drug candidates with a higher probability of success in clinical development. nih.govmdpi.com

Therapeutic Potential and Drug Development Aspects

Preclinical Evaluation

The preclinical assessment of 5-chlorobenzo[c] researchgate.netmdpi.comoxaborol-1(3h)-ol has provided foundational evidence for its therapeutic potential, particularly in the treatment of superficial fungal infections.

Efficacy in In vitro and In vivo Models

In vitro studies have demonstrated that 5-chlorobenzo[c] researchgate.netmdpi.comoxaborol-1(3h)-ol (AN2718) exhibits potent antifungal activity. Its mechanism of action involves the inhibition of fungal protein synthesis through the oxaborole tRNA-trapping (OBORT) mechanism. This unique mechanism targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis. This compound has shown inhibitory activity against cytoplasmic LeuRS from both molds, such as Aspergillus fumigatus, and yeasts, like Candida albicans, with IC50 values of 2 µM and 4.2 µM, respectively. Furthermore, it has demonstrated good minimum inhibitory concentration (MIC90) values against dermatophytes, including Trichophyton rubrum and Trichophyton mentagrophytes, which are common causes of skin and nail infections.

While specific in vivo efficacy data for 5-chlorobenzo[c] researchgate.netmdpi.comoxaborol-1(3h)-ol is not extensively detailed in publicly available literature, its development for the topical treatment of tinea pedis by Anacor Pharmaceuticals suggests that it has shown promise in animal models of dermatophyte infections. The progression of a drug candidate to clinical development is typically predicated on successful efficacy studies in relevant animal models that demonstrate a significant reduction in fungal burden and clinical signs of infection.

Table 1: In Vitro Inhibitory Activity of 5-chlorobenzo[c] researchgate.netmdpi.comoxaborol-1(3h)-ol (this compound)

| Fungal Species | Target Enzyme | IC50 |

|---|---|---|

| Aspergillus fumigatus | Cytoplasmic LeuRS | 2 µM |

| Candida albicans | Cytoplasmic LeuRS | 4.2 µM |

Pharmacokinetic and Pharmacodynamic Profiling

For a topically applied agent like 5-chlorobenzo[c] researchgate.netmdpi.comoxaborol-1(3h)-ol, the pharmacokinetic and pharmacodynamic (PK/PD) profile is crucial for ensuring efficacy at the site of infection with minimal systemic exposure. The design of benzoxaboroles often focuses on achieving good penetration through the skin and nails to reach the target pathogens while being susceptible to metabolism upon entering systemic circulation to reduce the risk of systemic side effects.

Detailed PK/PD studies for 5-chlorobenzo[c] researchgate.netmdpi.comoxaborol-1(3h)-ol are not widely published. However, the development of other benzoxaboroles, such as crisaborole, provides insights into the likely properties of this class of compounds. For topical agents, key pharmacokinetic parameters include the rate and extent of skin penetration, local tissue concentrations, and the degree of systemic absorption. The pharmacodynamics would be characterized by the relationship between the local concentration of the drug and its antifungal effect over time. The goal is to maintain a concentration at the infection site that is above the MIC for the target fungus for a sufficient duration to eradicate the infection.

Formulation Strategies for Enhanced Delivery

The effectiveness of a topical antifungal agent is highly dependent on its formulation, which must ensure the drug's stability and its ability to penetrate the stratum corneum of the skin or the nail plate. For 5-chlorobenzo[c] researchgate.netmdpi.comoxaborol-1(3h)-ol, being developed for tinea pedis, the formulation would be optimized for delivery to the epidermis.

Common formulation strategies for enhancing the delivery of topical drugs include the use of penetration enhancers, which temporarily and reversibly decrease the barrier function of the skin. These can include solvents, surfactants, and fatty acids. Additionally, the vehicle of the formulation (e.g., cream, ointment, gel) plays a critical role in drug release and patient compliance. The choice of vehicle is determined by the physicochemical properties of the drug, the target site of action, and the desired cosmetic properties. For benzoxaboroles, formulations are designed to maximize the local concentration of the active ingredient while minimizing systemic absorption.

Clinical Translation Considerations

The translation of a promising preclinical compound into a clinically approved drug is a complex process with numerous challenges.

Challenges in Drug Development

The development of any new drug, including 5-chlorobenzo[c] researchgate.netmdpi.comoxaborol-1(3h)-ol, faces several hurdles. For antifungal agents, a primary challenge is demonstrating superior efficacy and/or safety compared to existing treatments. The bar for approval of new topical antifungals is high, given the availability of numerous over-the-counter and prescription options.

Furthermore, boron-containing compounds have historically faced skepticism due to concerns about potential toxicity. Although modern drug design has largely addressed these concerns by creating organoboron compounds with favorable safety profiles, regulatory agencies may still require extensive toxicological data to rule out any potential for long-term adverse effects. The manufacturing of boron-containing compounds can also present unique challenges, requiring specialized chemical synthesis and quality control processes.

Strategies to Mitigate Clinical Toxicity

A key strategy to mitigate the potential for clinical toxicity with 5-chlorobenzo[c] researchgate.netmdpi.comoxaborol-1(3h)-ol is its development as a topical agent. By limiting its application to the skin, systemic exposure is minimized, thereby reducing the risk of off-target effects. The chemical structure of benzoxaboroles is often designed to be readily metabolized into inactive forms upon absorption into the bloodstream, further enhancing their safety profile.

During clinical trials, a stepwise approach is used to assess safety, starting with single and multiple ascending dose studies in healthy volunteers to evaluate local and systemic tolerability. Careful monitoring for any signs of skin irritation, sensitization, or other adverse events is conducted throughout the clinical development program. Long-term safety is assessed in later-phase trials. Should any toxicity concerns arise, reformulation to alter the absorption characteristics or adjustments to the treatment regimen can be explored.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-chlorobenzo[c] researchgate.netmdpi.comoxaborol-1(3h)-ol |

| This compound |

| AN2690 |

| AN2728 |

| Aspergillus fumigatus |

| Candida albicans |

| Crisaborole |

| Tavaborole |

| Trichophyton mentagrophytes |

Patent Landscape and Intellectual Property for 5-chlorobenzo[c]google.comtrea.comoxaborol-1(3H)-ol

The intellectual property landscape surrounding 5-chlorobenzo[c] google.comtrea.comoxaborol-1(3H)-ol is intrinsically linked to the broader patenting strategies for benzoxaborole compounds. This class of boron-containing heterocyclic molecules has garnered significant attention for its wide-ranging therapeutic and agricultural applications, leading to a competitive patent environment.

Analysis of Patent Applications for Benzoxaborole Compounds

The patenting of benzoxaborole derivatives has been actively pursued by several pharmaceutical and agrochemical companies. A significant portion of this activity has centered on the development of novel antimicrobial agents. Anacor Pharmaceuticals, Inc. (now a subsidiary of Pfizer Inc.) has been a pioneering force in this area, securing numerous patents for benzoxaborole compounds and their applications.

Their patents often cover a broad genus of benzoxaborole structures with various substitutions, including halogenated derivatives like 5-chlorobenzo[c] google.comtrea.comoxaborol-1(3H)-ol, which is also known by its developmental code this compound. These patents typically claim the compounds themselves, pharmaceutical compositions containing them, and methods of treating various infections.

The core of many of these patents lies in the unique mechanism of action of benzoxaboroles, which often involves the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis in many pathogens. This novel mechanism provides a strong basis for patentability.

Below is a table summarizing key patent information for benzoxaborole compounds, including those related to 5-chlorobenzo[c] google.comtrea.comoxaborol-1(3H)-ol.

Interactive Data Table: Patents for Benzoxaborole Compounds

| Patent / Application Number | Title | Assignee | Key Claims / Scope |

| US 9,416,146 B2 | Boron-containing small molecules | Anacor Pharmaceuticals, Inc. | Claims cover various benzoxaborole compounds and their use in treating fungal infections. Includes examples of halogen-substituted derivatives. |

| US 9,566,290 B2 | Boron-containing Small Molecules | Anacor Pharmaceuticals, Inc. | Pertains to methods of treating onychomycosis and other fungal infections using benzoxaborole compounds. |

| US 8,039,451 B2 | Boron-containing small molecules with anti-inflammatory activity | Anacor Pharmaceuticals, Inc. | Focuses on the anti-inflammatory properties of benzoxaboroles and their use in treating skin conditions. |

| US 10,966,429 B2 | Synergistic methods of using benzoxaborole compounds and preservative gases as an antimicrobial for crops | AgroFresh, Inc. | Describes the use of benzoxaboroles, potentially including chloro-substituted variants, as antimicrobial agents for agricultural crops. google.com |

| US 2017/0000133 A1 | Benzoxaborole fungicides | Syngenta Participations AG | Application discloses the use of benzoxaborole derivatives as fungicides for controlling phytopathogenic fungi in agriculture. |

Agricultural and Therapeutic Applications in Patents

The patent literature reveals a dual focus for the application of benzoxaborole compounds, encompassing both therapeutic and agricultural domains.

In the therapeutic arena , the primary focus has been on the development of anti-infective agents. Patents filed by Anacor Pharmaceuticals highlight the efficacy of compounds like 5-chlorobenzo[c] google.comtrea.comoxaborol-1(3H)-ol (this compound) as potent antifungal agents. sec.gov These patents describe their use in topical formulations for treating skin and nail fungal infections, such as onychomycosis and tinea pedis. The greater potency of this compound against dermatophytes like T. mentagrophytes and T. rubrum is a key aspect emphasized in these filings. sec.gov Beyond antifungal applications, the broader class of benzoxaboroles is patented for antibacterial, anti-protozoal, and anti-inflammatory uses.

In the agricultural sector , patents describe the use of benzoxaboroles as effective fungicides to protect crops from various plant pathogens. google.com Companies like Syngenta and AgroFresh have filed patents for benzoxaborole compositions for controlling or preventing plant infestations. google.com These patents often detail formulations that enhance the stability and efficacy of the compounds when applied to plants. The volatile nature of some benzoxaboroles is also leveraged in patents for antimicrobial treatments for harvested crops. google.com

The following table outlines the patented applications of benzoxaborole compounds, including the specific focus of chloro-substituted derivatives where applicable.

Interactive Data Table: Patented Applications of Benzoxaborole Compounds

| Application Area | Specific Use | Key Patented Features | Relevant Compound Types Mentioned |

| Therapeutic | Antifungal (e.g., onychomycosis, tinea pedis) | Topical formulations, enhanced nail penetration, potent activity against dermatophytes. | 5-chlorobenzo[c] google.comtrea.comoxaborol-1(3H)-ol (this compound) and other halogenated benzoxaboroles. |

| Antibacterial | Inhibition of bacterial protein synthesis. | Broad range of substituted benzoxaboroles. | |

| Anti-inflammatory (e.g., psoriasis, atopic dermatitis) | Inhibition of phosphodiesterase 4 (PDE4). | Specific structural motifs on the benzoxaborole scaffold. | |

| Agricultural | Crop Protection Fungicide | Compositions for controlling phytopathogenic fungi on plants. | General benzoxaborole structures and their derivatives. |

| Post-Harvest Antimicrobial | Methods for preserving crops by controlling pathogens post-harvest, sometimes in combination with preservative gases. google.com | Volatile benzoxaborole compounds. |

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets

While the primary and most well-characterized biological target for many antimicrobial benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis, research is expanding to identify novel targets. acs.orgnih.gov This exploration is crucial for overcoming potential resistance mechanisms and broadening the therapeutic applications of the 5-chlorobenzoxaborole scaffold.

Beyond LeuRS, which is a key target in bacteria and fungi, other enzymes are being investigated. nih.gov These include:

Phosphodiesterase 4 (PDE4): The approved drug Crisaborole, a benzoxaborole derivative, targets PDE4, an enzyme involved in inflammatory pathways. This success has spurred research into other benzoxaboroles as anti-inflammatory agents. researchgate.net

Carbonic Anhydrases (CAs): Benzoxaborole derivatives have been identified as effective inhibitors of various human carbonic anhydrase isoforms. nih.gov Recent studies have used X-ray crystallography and computational analysis to understand how these compounds bind to the catalytic zinc ion in the enzyme's active site, paving the way for the design of isoform-selective inhibitors for diseases involving CAs. nih.gov

β-lactamases and D,D-carboxypeptidase: These bacterial enzymes have also been described as potential targets for benzoxaboroles, suggesting a role in overcoming antibiotic resistance. nih.gov

Undetermined Cancer-Related Targets: In oncology, benzoxaborole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net While the precise molecular targets are still under investigation, these compounds have demonstrated potent antiproliferative activity, suggesting they interact with key proteins in cell division and survival pathways. nih.gov

Advanced Synthetic Methodologies

The development of advanced synthetic methodologies is critical for efficiently producing 5-chlorobenzo[c] nih.govenamine.netoxaborol-1(3h)-ol and generating diverse libraries of its derivatives for structure-activity relationship (SAR) studies. Modern synthetic chemistry offers several innovative approaches to streamline this process.

Key advanced methodologies include:

One-Pot Palladium-Catalyzed Reactions: Researchers have developed a one-pot method using a palladium-catalyzed Miyaura borylation of unprotected o-bromobenzyl alcohols. This approach provides good to excellent yields under mild conditions and avoids the need for acid, simplifying the synthesis of functionalized benzoxaboroles. rsc.org

Brønsted Acid-Catalyzed ortho-Oxalkylation: A simple and efficient synthesis has been reported that uses arylboronic acids and aldehydes or ketones in the presence of a Brønsted acid. This method significantly simplifies the required starting materials and reduces the number of reaction steps. nih.gov

Enantioselective Synthesis: To produce specific stereoisomers, which can have different biological activities, an organocatalytic approach has been developed. This method uses a cinchona alkaloid-based chiral amino-squaramide catalyst to trigger an asymmetric oxa-Michael addition, yielding chiral 3-substituted benzoxaboroles. researchgate.net

Thiol-Functionalized Intermediates: A strategy involving the synthesis of thiol-functionalized benzosiloxaboroles (silicon analogues of benzoxaboroles) allows for diverse structural modifications. The thiol group serves as a handle for various reactions like thiol-Michael addition, oxidation, and nucleophilic substitution, enabling the creation of a wide range of derivatives with different functional groups. nih.gov

These methods not only improve the efficiency of synthesis but also expand the chemical space that can be explored, facilitating the discovery of next-generation benzoxaborole therapeutics. nih.govcam.ac.uk

Combination Therapies

Combining 5-chlorobenzo[c] nih.govenamine.netoxaborol-1(3h)-ol derivatives with other therapeutic agents is a promising strategy to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required doses. This approach is particularly relevant for complex diseases like tuberculosis and severe fungal infections.

Antifungal Combinations: The rationale for combination therapy is to target two or more distinct biological processes. google.com Since benzoxaboroles inhibit protein synthesis by targeting LeuRS, they can be paired with antifungals that have different mechanisms of action, such as those that disrupt the fungal cell membrane (e.g., azoles, polyenes) or cell wall (e.g., echinocandins). nih.govnih.gov Synergistic effects have been observed in such combinations, leading to more effective fungal control. google.comjocmr.org

Antituberculosis Combinations: The standard treatment for tuberculosis already involves a multi-drug regimen. nih.gov New compounds like benzoxaborole derivatives are being evaluated as components of novel combination therapies aimed at shortening the lengthy treatment duration and tackling multidrug-resistant strains. nih.govescholarship.org Mathematical models are being employed to predict the most effective and synergistic drug combinations from a vast number of possibilities, helping to prioritize which regimens to test in clinical trials. escholarship.orgresearchgate.net

Applications in Other Disease Areas

The unique chemical properties of the benzoxaborole ring have prompted investigations into its use beyond antimicrobial applications. Research into derivatives of 5-chlorobenzo[c] nih.govenamine.netoxaborol-1(3h)-ol is expanding into several other significant disease areas. enamine.netacs.orgresearchgate.net

| Disease Area | Mechanism/Target | Key Research Findings |

|---|---|---|

| Cancer | Induction of apoptosis and G2/M cell cycle arrest | Benzoxaborole derivatives show potent antiproliferative activity in ovarian, breast, and pancreatic cancer cell lines. nih.govresearchgate.netresearchwithrowan.com Hybrid molecules, such as chalcone-benzoxaborole conjugates, have been synthesized and show promising anticancer activity with low toxicity to normal cells. nih.gov |

| Inflammation | Inhibition of phosphodiesterase 4 (PDE4) | The FDA-approved drug Crisaborole (a benzoxaborole) is a topical treatment for atopic dermatitis, demonstrating the scaffold's potential in treating inflammatory skin diseases. researchgate.net |

| Viral Infections | Inhibition of viral proteases (e.g., HCV NS3 protease) | Benzoxaborole-containing inhibitors have been developed with nanomolar activity against the Hepatitis C virus (HCV) NS3 protease in both enzyme and cell-based assays. acs.org |

| Parasitic Infections | Inhibition of parasitic leucyl-tRNA synthetase | Derivatives have shown potent antimalarial activity and have been advanced into clinical trials for treating parasitic diseases like human African trypanosomiasis. researchgate.netresearchgate.net |

Computational Drug Design and Artificial Intelligence Integration

Structure-Based and Ligand-Based Design: Traditional computational methods like molecular docking are used to predict how benzoxaborole derivatives bind to their biological targets, such as the active site of an enzyme. nih.gov This is often complemented by theoretical calculations of binding free energy to identify key residues for protein-inhibitor recognition. nih.gov These methods help in understanding structure-activity relationships and rationally designing more potent and selective inhibitors. rsc.orgresearchgate.net

Virtual Screening: AI and ML algorithms can screen massive virtual libraries containing millions of potential benzoxaborole derivatives to identify promising candidates for synthesis and testing. nih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Predictive Modeling and Generative AI: Machine learning models can be trained to predict the physicochemical and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of new benzoxaborole designs. nih.gov Furthermore, generative AI approaches are being used to design entirely novel compounds de novo that possess desired characteristics, opening up new chemical spaces for exploration. harvard.edu The integration of AI with experimental data is expected to revolutionize the pipeline for developing next-generation drugs based on the 5-chlorobenzo[c] nih.govenamine.netoxaborol-1(3h)-ol scaffold. harvard.edu

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol?

- Methodological Answer : A common approach involves multi-step synthesis starting from halogenated benzaldehyde derivatives. For example, chlorinated precursors can undergo cyclization with boronic acids under reflux conditions in anhydrous solvents (e.g., THF or acetonitrile). Reductive steps using NaBH₄ or catalytic hydrogenation may stabilize the oxaborole ring . Reaction progress should be monitored via TLC, and intermediates purified via column chromatography .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns. For instance, aromatic protons in the oxaborole ring typically resonate between δ 6.5–8.0 ppm, while the boron-oxygen moiety influences nearby shifts .

- IR Spectroscopy : Identify B-O stretching vibrations (~1350–1400 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

- Elemental Analysis : Verify composition (e.g., C, H, N, Cl) within ±0.4% deviation .

Q. What safety protocols are critical when handling 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatile byproducts. Store in a dry, cool environment away from oxidizers and strong acids. Toxicity data are limited, so adhere to general boronic acid handling guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Solvent Selection : Anhydrous solvents (e.g., THF) minimize hydrolysis of intermediates.

- Catalysis : Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance regioselectivity .

- Temperature Control : Gradual heating (e.g., 80°C for 3 hours) reduces side reactions like over-chlorination .

- Workup Optimization : Quench reactions with ice-cold water to precipitate products, improving recovery .

Q. How can conflicting spectral data (e.g., NMR vs. IR) be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous peaks. For IR discrepancies, compare with reference spectra from NIST databases .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton environments .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict vibrational frequencies and NMR shifts .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for testing .

- Reaction Pathway Analysis : Use software like ChemDraw Reaction Predictor to model plausible intermediates and transition states .

Q. How can researchers design experiments to evaluate biological activity?

- Methodological Answer :

- In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols. Include positive controls (e.g., ampicillin) .

- Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety thresholds .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the benzene ring) to correlate structural features with activity .

Q. How should contradictions in literature data (e.g., melting points, solubility) be addressed?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under reported conditions. For example, verify melting points using a calibrated Thomas micro hotstage .

- Solvent Purity : Ensure solvents are HPLC-grade, as impurities (e.g., water in DMSO) can skew solubility measurements .

- Meta-Analysis : Compare data across peer-reviewed sources (e.g., NIST, PubChem) to identify consensus values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.